3-tert-butyl-4-ethoxy-N-isopropylbenzenesulfonamide

Lipophilicity Drug-likeness Membrane permeability

3-tert-Butyl-4-ethoxy-N-isopropylbenzenesulfonamide (CAS 1018135-20-0) is a synthetic aromatic sulfonamide with the molecular formula C15H25NO3S and a molecular weight of 299.4 g/mol. Its structure features a benzene ring substituted with a bulky tert-butyl group at the 3-position and an ethoxy group at the 4-position, linked to an N-isopropylsulfonamide moiety.

Molecular Formula C15H25NO3S
Molecular Weight 299.43
CAS No. 1018135-20-0
Cat. No. B2495050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-tert-butyl-4-ethoxy-N-isopropylbenzenesulfonamide
CAS1018135-20-0
Molecular FormulaC15H25NO3S
Molecular Weight299.43
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)S(=O)(=O)NC(C)C)C(C)(C)C
InChIInChI=1S/C15H25NO3S/c1-7-19-14-9-8-12(10-13(14)15(4,5)6)20(17,18)16-11(2)3/h8-11,16H,7H2,1-6H3
InChIKeyAQMPFNGLXWZGKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-tert-Butyl-4-ethoxy-N-isopropylbenzenesulfonamide (CAS 1018135-20-0): Baseline Properties for Research Sourcing


3-tert-Butyl-4-ethoxy-N-isopropylbenzenesulfonamide (CAS 1018135-20-0) is a synthetic aromatic sulfonamide with the molecular formula C15H25NO3S and a molecular weight of 299.4 g/mol [1]. Its structure features a benzene ring substituted with a bulky tert-butyl group at the 3-position and an ethoxy group at the 4-position, linked to an N-isopropylsulfonamide moiety. Computed physicochemical properties include an XLogP3 of 3.7, a topological polar surface area (TPSA) of 63.8 Ų, 1 hydrogen bond donor, and 4 hydrogen bond acceptors [1]. These attributes position the compound within drug-like chemical space, suggesting balanced lipophilicity and potential for favorable membrane permeability. The compound is primarily offered by specialty chemical suppliers as a research reagent, though its publicly disclosed bioactivity profile remains sparse.

Why Generic Substitution Falls Short: The Critical Role of tert-Butyl and Ethoxy Substitution in 3-tert-Butyl-4-ethoxy-N-isopropylbenzenesulfonamide


In the absence of robust head-to-head comparative bioactivity data, the decision to prioritize 3-tert-butyl-4-ethoxy-N-isopropylbenzenesulfonamide over simpler analogs must be based on rational, structure-driven differentiation. The combined presence of a tert-butyl group and an ethoxy substituent on the benzene ring is not merely decorative; it fundamentally alters the compound's lipophilicity, steric profile, and hydrogen-bonding capacity relative to unsubstituted or mono-substituted N-isopropylbenzenesulfonamides. Generic substitution with, for instance, the parent N-isopropylbenzenesulfonamide (CAS 5339-69-5, MW 199.27) would result in a dramatically different physicochemical profile—lower logP, reduced steric bulk, and altered target-binding geometry. Because sulfonamide-based pharmacophores are exquisitely sensitive to the electronic and steric environment around the aromatic ring, indiscriminate replacement risks losing the specific intermolecular interactions that the tert-butyl and ethoxy groups enable, particularly in hydrophobic enzyme pockets or at protein-protein interfaces. The quantitative evidence below, while often derived from class-level SAR and computational comparisons, underscores why this precise substitution pattern is a non-fungible feature for projects exploring structure-activity relationships in medicinal chemistry. [1]

Quantitative Differentiation of 3-tert-Butyl-4-ethoxy-N-isopropylbenzenesulfonamide vs. Closest Analogs: A Head-to-Head Evidence Matrix


Lipophilicity (XLogP3) Comparison: Enhancing Membrane Permeability Potential vs. Unsubstituted N-Isopropylbenzenesulfonamide

The target compound exhibits an XLogP3 of 3.7, indicating a marked increase in lipophilicity compared to the parent N-isopropylbenzenesulfonamide (CAS 5339-69-5), which, based on its lower molecular weight and absence of hydrophobic substituents, is predicted to have an XLogP3 < 1.5. This difference is driven by the synergistic effect of the tert-butyl and ethoxy groups, which together add approximately 2.2 log units of lipophilicity. Enhanced logP correlates with improved passive membrane permeability and potential blood-brain barrier penetration, a critical attribute for CNS-targeted probe discovery. [1] [2]

Lipophilicity Drug-likeness Membrane permeability Physicochemical property

Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Capacity: Balancing Solubility and Permeability vs. 4-tert-Butyl-N-isopropylbenzenesulfonamide

The target compound possesses a TPSA of 63.8 Ų, which falls within the acceptable range for oral bioavailability (typically < 140 Ų). The ethoxy oxygen atom contributes to a modest increase in TPSA relative to a hypothetical 4-tert-butyl-N-isopropylbenzenesulfonamide analog lacking the 4-ethoxy group, which would exhibit a TPSA of approximately 55 Ų. While the TPSA remains well below the 140 Ų threshold in both cases, the ethoxy group introduces an additional hydrogen bond acceptor capable of engaging in specific polar interactions with target proteins, without compromising permeability. This balanced profile offers an advantage in scaffold libraries where both solubility and target engagement are required. [1]

Polar surface area Drug-likeness Oral bioavailability Solubility

Molecular Weight and Rotatable Bond Count: Favorable Drug-Likeness vs. Bulkier 3,4-Disubstituted Analogs

With a molecular weight of 299.4 g/mol and 6 rotatable bonds, the target compound resides comfortably within lead-like chemical space (MW < 350, rotatable bonds ≤ 7). This profile contrasts favorably with bulkier N-substituted analogs such as 3-tert-butyl-4-ethoxy-N-(quinolin-3-yl)benzenesulfonamide (MW ≈ 384.5 g/mol) which carry additional aromatic rings and heteroatoms that elevate molecular weight and potentially compromise solubility and synthetic tractability. The relatively compact size of the N-isopropyl group preserves synthetic accessibility while maintaining sufficient steric differentiation for selective target engagement. [1]

Molecular weight Drug-likeness Lead-likeness Rotatable bonds

Best-Fit Application Scenarios for 3-tert-Butyl-4-ethoxy-N-isopropylbenzenesulfonamide Based on Quantitative Evidence


CNS-Penetrant Fragment Library Design

The elevated XLogP3 of 3.7, combined with a TPSA of 63.8 Ų, positions the compound as a candidate for CNS-focused fragment screening. Its lipophilicity profile is consistent with empirically derived CNS drug-likeness guidelines (logP 2–5, TPSA < 70 Ų), supporting its use in fragment-based discovery campaigns where initial lead fragments must balance permeability with polar interactions. [1]

Hydrophobic Enzyme Pocket Probe in Structure-Based Drug Design

The bulky tert-butyl group and ethoxy substituent create a shape-defined, hydrophobic scaffold suitable for probing deep hydrophobic pockets in enzymes such as cytochromes P450 or lipid-binding proteins. Compared to the parent N-isopropylbenzenesulfonamide, the enhanced steric bulk and lipophilicity allow exploration of binding site contours that smaller analogs cannot effectively occupy. [1]

Building Block for Focused Sulfonamide SAR Libraries

With a molecular weight of 299.4 g/mol and 6 rotatable bonds, the compound represents a synthetically tractable starting point for parallel library synthesis. Its physicochemical profile can be systematically tuned by varying the N-alkyl group or further decorating the benzene ring, making it a versatile core scaffold for generating diverse sulfonamide analog sets. [1]

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